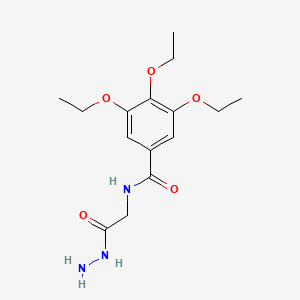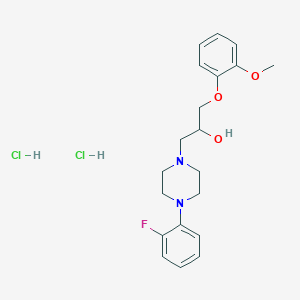
(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C10H12O3 . It is a natural product found in Pleurotus pulmonarius . The molecular weight of this compound is 180.20 g/mol .
Molecular Structure Analysis
The molecular structure of “(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” can be represented by the InChI string: InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3 . This compound has one undefined atom stereocenter .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” include a molecular weight of 180.20 g/mol, a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 180.078644241 g/mol . The topological polar surface area is 46.5 Ų .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The condensation reaction between 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and 2-hydroxybenzaldehyde in methanol led to a compound exhibiting disorder in the crystal structure and forming infinite chains through C—H⋯O and O—H⋯π interactions (Rivera et al., 2022).
- A study on the synthesis and antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed their lower biological activity compared to certain beta blockers, emphasizing their intermediate role in producing biologically active compounds (Čižmáriková et al., 2020).
Antimicrobial and Antioxidant Properties
- Novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone showed antimicrobial activity, underlining the potential of such derivatives in medical applications (Nagamani et al., 2018).
Environmental and Biological Metabolism
- The hyper lignin-degrading fungus Phanerochaete sordida YK-624 metabolizes bisphenol A to less toxic methylated metabolites under non-ligninolytic conditions, demonstrating a potential pathway for environmental detoxification (Wang et al., 2013).
Catalysts and Chemical Reactions
- The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, including 1-hydroxy-2-propanone, catalyzed by a specific complex, results in high enantioselectivity, indicating the importance of such catalysts in producing optically active compounds (Ohkuma et al., 2007).
Potential Anticancer Activity
- A study on the wood of Millettia leucantha led to the isolation of a new phenolic compound with strong cytotoxicity against tumor cell lines, suggesting its potential in anticancer research (Rayanil et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 1-Propanone, 1-(4-methoxyphenyl)-, indicates that it is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid contact with skin and eyes . In case of contact, wash thoroughly with soap and water .
Propriétés
IUPAC Name |
(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTROJNGJJKJMDO-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)
![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)
![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2587797.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2587801.png)



![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2587810.png)
